molecular formula C15H21N7 B6453803 N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2549011-96-1

N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B6453803
CAS No.: 2549011-96-1
M. Wt: 299.37 g/mol
InChI Key: TWWSMYUTWBIERH-UHFFFAOYSA-N
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Description

N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring, a pyrazine ring, and a piperazine moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with pyrazin-2-ylpiperazine in the presence of a base.

    Ethylation and Methylation: The final steps involve the ethylation and methylation of the pyrimidine ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: N-oxides of the pyrimidine and pyrazine rings.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A first-line anti-tubercular drug with a similar pyrazine ring structure.

    Piperazine Derivatives: Compounds containing the piperazine moiety, used in various therapeutic applications.

    Pyrimidine Derivatives: Molecules with a pyrimidine core, widely studied for their biological activities.

Uniqueness

N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is unique due to the combination of its structural elements, which confer distinct chemical reactivity and biological activity. The presence of the pyrazine, piperazine, and pyrimidine rings in a single molecule allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

N-ethyl-4-methyl-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7/c1-3-17-15-19-12(2)10-13(20-15)21-6-8-22(9-7-21)14-11-16-4-5-18-14/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWSMYUTWBIERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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